6-amino-N,N-dimethylpyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Researchers optimizing kinase-focused libraries face false negatives when hinge-binding H-bond donors are absent. This 6-amino-N,N-dimethylpyridazine-3-carboxamide scaffold directly addresses that gap. - Engages kinase hinge via 6-NH₂ and pyridazine N2, confirmed in EP2625176B1. - N,N-dimethyl amide resists amidase cleavage, avoiding rapid hydrolysis seen with primary amide analogs. - Amine handle permits parallel amide coupling (HATU/EDC); avoids costly Pd-catalyzed amination required for 6-chloro analogs.

Molecular Formula C7H10N4O
Molecular Weight 166.184
CAS No. 1250216-83-1
Cat. No. B2877898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-N,N-dimethylpyridazine-3-carboxamide
CAS1250216-83-1
Molecular FormulaC7H10N4O
Molecular Weight166.184
Structural Identifiers
SMILESCN(C)C(=O)C1=NN=C(C=C1)N
InChIInChI=1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10)
InChIKeyCPPDAMJIRKKVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-N,N-dimethylpyridazine-3-carboxamide: Core Identity and Procurement


6-Amino-N,N-dimethylpyridazine-3-carboxamide is a low-molecular-weight (166.18 g/mol) pyridazine-3-carboxamide derivative bearing a 6-amino substituent and an N,N-dimethyl tertiary amide [1]. The compound possesses a computed XLogP3 of -0.7, a topological polar surface area (TPSA) of 72.1 Ų, and a single hydrogen bond donor [1]. This scaffold belongs to a class of 6-amino-pyridazin-3-yl-carboxamides disclosed in patent literature as protein kinase modulator chemotypes, with representatives showing activity against ALK, c-Met, and other kinases [2]. The compound is commercially available at research-grade purity (typically 95–98%) and is supplied as a versatile small-molecule building block for medicinal chemistry derivatization [1].

Kinase chemotype
Reported 6-amino-pyridazine-3-carboxamide scaffold for kinase modulator design (e.g. ALK, c-Met contexts).
Derivatization handle
6-NH₂ enables direct acylation, sulfonylation, or reductive amination for library expansion.
Stability attribute
Tertiary N,N-dimethyl amide resists amidase hydrolysis relative to primary amide analogs.

Why Generic 6-Substituted Analogs Fail as Replacements


The 6-amino and N,N-dimethyl functional groups jointly define a unique physicochemical profile that cannot be replicated by the closest alternative 6-substituted pyridazine-3-carboxamides. Replacing the 6-amino group with chlorine (CAS 1183315-30-1) eliminates hydrogen bond donor capacity, alters the electronic character of the pyridazine ring, and introduces a reactive handle for nucleophilic aromatic substitution; replacing it with methoxy changes H-bond acceptor geometry and metabolic liability [1]. Replacing the N,N-dimethyl carboxamide with the primary amide (6-aminopyridazine-3-carboxamide, CAS 98021-37-5) reduces lipophilicity and removes the tertiary amide's resistance to enzymatic hydrolysis in biological systems [1]. The patent class encompassing this compound explicitly demonstrates that minor changes at the 6-position and the carboxamide nitrogen dramatically modulate kinase selectivity profiles—making uncontrolled substitution a direct risk to target engagement reproducibility [2].

This compound
6-NH₂ provides H-bond donor capacity; TPSA 72.1 Ų supports hinge-region engagement.
6-Chloro analog
Zero H-bond donors; may shift electronic character and introduce nucleophilic aromatic substitution reactivity.
This compound
N,N-dimethyl tertiary amide: XLogP3 -0.7, limited H-bond donor count, amidase resistance.
Primary amide analog
Lower lipophilicity (est. XLogP3 ≤ -1.5); additional amide N-H bonds are putative amidase cleavage sites.
This compound
6-NH₂ allows one-step functionalization under mild conditions.
6-Chloro analog
Requires Pd-catalyzed cross-coupling or strongly activated nucleophiles, introducing synthetic complexity and cost.

Product-Specific Quantitative Evidence Guide


Hydrogen-Bond Donor Capacity vs. 6-Chloro Analog

6-Amino-N,N-dimethylpyridazine-3-carboxamide possesses one hydrogen bond donor (the 6-NH2 group), whereas the 6-chloro analog (CAS 1183315-30-1) has zero H-bond donors [1]. In kinase inhibitor design, the presence of a donor at the 6-position of the pyridazine ring is critical for hinge-region hydrogen bonding with the kinase backbone, a pharmacophore feature absent in the 6-chloro variant [2]. The computed TPSA is 72.1 Ų for the amino compound; the chloro analog has a lower TSPA (approximately 56 Ų) due to the absence of the polar NH₂ contribution [1].

H-Bond Donor vs. 6-Cl
HBD: 1
TPSA: 72.1 Ų
HBD: 0
TPSA: ≈56 Ų
Hinge-binding H-bond donor is present only in the 6-NH₂ compound.
Computed properties; comparator TPSA is structurally inferred.
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Lipophilicity Differentiation from Primary Amide Analog

The N,N-dimethyl tertiary amide confers a computed XLogP3 of -0.7 for 6-amino-N,N-dimethylpyridazine-3-carboxamide [1]. The primary amide analog 6-aminopyridazine-3-carboxamide (CAS 98021-37-5, MW 138.13) is expected to have a significantly lower XLogP3 (estimated ≤ -1.5) based on the absence of the two methyl groups and the additional HBD from the primary amide [1]. This lipophilicity differential of approximately 0.8 log units affects passive membrane permeability and solubility profiles [2].

Lipophilicity (XLogP3)
ΔXLogP3 ≈ 0.8
Target: -0.7; primary amide analog: ≤ -1.5 (est.)
Higher lipophilicity may support passive permeability differentiation.
Estimated from structural difference; experimental data not available.
ADME Optimization Medicinal Chemistry Physicochemical Profiling

Tertiary Amide Metabolic Stability Advantage

The N,N-dimethyl tertiary amide in 6-amino-N,N-dimethylpyridazine-3-carboxamide lacks the primary amide -NH₂ protons that are susceptible to amidase-mediated hydrolysis. While no direct metabolic stability assay data are publicly available for this specific compound, the tertiary amide motif is a well-established strategy for improving metabolic stability relative to primary amides, which are rapidly hydrolyzed by plasma and liver amidases [1]. The primary amide comparator (6-aminopyridazine-3-carboxamide, CAS 98021-37-5) possesses two additional amide N-H bonds that are putative sites of enzymatic cleavage [1].

Amide Stability Class
Class-level inference
Tertiary amide > primary amide
Expected greater resistance to amidase hydrolysis relative to primary amide analog.
No direct comparative assay data; class-level medicinal chemistry principle.
Metabolic Stability Prodrug Design Late-Stage Functionalization

6-Amino Group as a Versatile Derivatization Handle

The 6-amino group of 6-amino-N,N-dimethylpyridazine-3-carboxamide serves as a nucleophilic handle for amide bond formation, sulfonylation, and reductive amination, enabling straightforward library expansion [1]. The 6-chloro analog (CAS 1183315-30-1) instead requires metal-catalyzed cross-coupling chemistry (e.g., Buchwald-Hartwig, Suzuki) for derivatization at this position, introducing additional synthetic steps and cost [2]. This orthogonality in derivatization chemistry directly impacts synthetic tractability and procurement economics for medicinal chemistry campaigns.

Derivatization Route
Direct acylation / sulfonylation (6-NH₂)
vs. Pd-catalyzed coupling for 6-Cl analog
Simpler synthetic access supports library expansion workflows.
General synthetic chemistry principles; conditions may vary.
Chemical Biology Parallel Synthesis Building Block Utility

Best Research and Industrial Application Scenarios


Hinge-Binding Kinase Inhibitor Fragment Libraries

As disclosed in EP2625176B1, the 6-amino-pyridazine-3-carboxamide scaffold engages the kinase hinge region via the 6-NH₂ and the pyridazine N2 atom [1]. The N,N-dimethyl carboxamide projects into the solvent-exposed region or the ribose pocket, providing a vector for growth. Researchers designing kinase-focused libraries should prioritize this compound over the 6-chloro analog, which lacks the critical hinge-binding H-bond donor required for kinase target engagement [1].

Metabolically Stable Scaffold for In Vivo PoC Studies

The tertiary N,N-dimethyl amide motif resists amidase cleavage, a common metabolic liability of primary amide-containing analogs (such as 6-aminopyridazine-3-carboxamide) [2]. Medicinal chemistry groups progressing pyridazine-based hits to in vivo pharmacokinetic profiling should select the N,N-dimethyl variant to avoid confounding clearance artifacts from rapid amide hydrolysis, thereby attributing observed PK parameters more accurately to the core scaffold rather than to a metabolic soft spot [2].

Direct Amide Coupling and Parallel Library Synthesis

The 6-amino group permits one-step diversification using standard amide coupling reagents (HATU, EDC/HOBt) at ambient temperature, yielding diverse 6-amido libraries in parallel format [3]. This synthetic accessibility contrasts sharply with the 6-chloro analog (CAS 1183315-30-1), which requires Pd-catalyzed Buchwald-Hartwig amination under elevated temperatures, limiting throughput and increasing per-compound synthesis cost by an estimated 2- to 5-fold [3]. Procurement of this building block is therefore recommended for resource-efficient hit-to-lead expansion.

Physicochemical Reference for Computational Model Calibration

With a well-defined computed property profile (XLogP3 = -0.7, TPSA = 72.1 Ų, MW = 166.18, HBD = 1, RotB = 1) from PubChem [4], this compound serves as an experimentally accessible, low-cost reference molecule for calibrating in silico ADME models, chromatographic retention time predictions, and solubility models. Its placement near the edge of oral druggable chemical space makes it a discriminating probe for model validation in early discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
Hinge-binding H-bond donor (6-NH₂)
Kinase target engagement assays
In vivo PK profiling of pyridazine hits
Tertiary amide metabolic stability
Amide hydrolysis stability assessment
Parallel library synthesis
Direct 6-NH₂ derivatization chemistry
Synthetic accessibility and yield
In silico ADME model calibration
Defined computed physicochemical profile
ADME model prediction accuracy
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